(3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
CAS No.: 1263281-88-4
Cat. No.: VC0175390
Molecular Formula: C19H18F3NO2
Molecular Weight: 349.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263281-88-4 |
|---|---|
| Molecular Formula | C19H18F3NO2 |
| Molecular Weight | 349.353 |
| IUPAC Name | (3S,4R)-1-benzyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H18F3NO2/c20-19(21,22)15-8-6-14(7-9-15)16-11-23(12-17(16)18(24)25)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,24,25)/t16-,17+/m0/s1 |
| Standard InChI Key | OTRULTXHXWDKOS-DLBZAZTESA-N |
| SMILES | C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties and potential applications.
Synthesis and Chemical Reactions
The synthesis of (3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes include enantioselective hydrogenation techniques to achieve the specific stereoisomer required for biological activity. The compound can undergo various chemical reactions, including oxidation and reduction reactions, using reagents like potassium permanganate and sodium borohydride.
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperature, specific solvent |
| Reduction | Sodium borohydride | Controlled temperature, specific solvent |
Biological Activities and Applications
This compound is significant in the context of developing pharmaceuticals, particularly those targeting central nervous system disorders. It may act as an inhibitor or modulator in biological systems, affecting processes such as signal transduction or metabolic pathways. Detailed studies on its pharmacodynamics are necessary to elucidate specific mechanisms.
Research Findings and Future Directions
Research on (3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid highlights its potential in medicinal chemistry. Future studies should focus on elucidating its precise mechanisms of action and exploring its therapeutic applications.
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